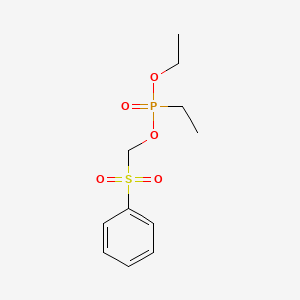

Diethyl ((phenylsulfonyl)methyl)phosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethoxyphosphorylmethylsulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O5PS/c1-3-15-17(12,16-4-2)10-18(13,14)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSDMTWWPNXXPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CS(=O)(=O)C1=CC=CC=C1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O5PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447410 | |

| Record name | Diethyl [(benzenesulfonyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56069-39-7 | |

| Record name | Diethyl P-[(phenylsulfonyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56069-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl [(benzenesulfonyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl ((phenylsulfonyl)methyl)phosphonate

Introduction

Diethyl ((phenylsulfonyl)methyl)phosphonate is a versatile bifunctional reagent of significant interest in organic synthesis.[1] Characterized by the presence of both a phosphonate and a sulfonyl group, this compound serves as a valuable precursor in a variety of chemical transformations.[1] Its utility is most pronounced in Horner-Wadsworth-Emmons olefination reactions and in alkylation reactions, where the sulfone group activates the adjacent methylene for efficient carbanion formation, facilitating carbon-carbon bond formation.[1][2] This guide provides a comprehensive overview of a reliable and high-yield synthetic protocol for this compound, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established literature and are presented with a focus on experimental causality, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Strategic Approach to Synthesis: A Two-Stage Protocol

The most common and efficient synthesis of this compound is a two-stage process. This strategy is predicated on the initial formation of a thioether phosphonate, which is subsequently oxidized to the desired sulfone. This approach circumvents the challenges associated with a direct Arbuzov reaction between triethyl phosphite and chloromethyl phenyl sulfone, a reaction that is notoriously slow.[3]

The overall synthetic pathway can be visualized as follows:

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of Diethyl [(phenylthio)methyl]phosphonate via Michaelis-Arbuzov Reaction

The initial phase of this synthesis involves the preparation of an intermediate, Diethyl [(phenylthio)methyl]phosphonate. This is achieved through a Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry for forming a carbon-phosphorus bond.[4][5][6]

Reaction Mechanism

The Michaelis-Arbuzov reaction proceeds via a two-step mechanism.[4][7] First, the nucleophilic phosphorus atom of triethyl phosphite attacks the electrophilic carbon of chloromethyl phenyl sulfide in an SN2 reaction. This results in the formation of a phosphonium salt intermediate. In the second step, the displaced chloride anion attacks one of the ethyl groups on the phosphonium salt, also via an SN2 mechanism, leading to the final phosphonate product and ethyl chloride.

Caption: Mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocol: Synthesis of Diethyl [(phenylthio)methyl]phosphonate

This protocol is adapted from a procedure published in Organic Syntheses.[2]

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Thermometer

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Short path distillation apparatus

-

Vigreux column

Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Chloromethyl phenyl sulfide | 158.64 | - | - |

| Triethyl phosphite | 166.16 | - | - |

Note: The synthesis of chloromethyl phenyl sulfide from thiophenol is a prerequisite. A detailed procedure can be found in Organic Syntheses, Coll. Vol. 10, p.174 (2004); Vol. 78, p.231 (2002).[2]

Procedure:

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. The flask is charged with triethyl phosphite.

-

Addition of Reactant: Chloromethyl phenyl sulfide is added slowly to the triethyl phosphite at a constant rate over approximately 40 minutes.

-

Reaction Conditions: The internal temperature of the reaction mixture is allowed to rise to 150-160°C.

-

Reflux: After the complete addition of chloromethyl phenyl sulfide, the reaction mixture is stirred under reflux for an additional 12 hours.

-

Work-up: The reaction is cooled to room temperature. Excess triethyl phosphite is removed under reduced pressure (11 mmHg) using a short path distillation apparatus.

-

Purification: The crude product is purified by fractional distillation under reduced pressure using a 20 cm Vigreux column to afford Diethyl [(phenylthio)methyl]phosphonate as a colorless liquid.

Stage 2: Oxidation to this compound

The second stage involves the oxidation of the sulfide in Diethyl [(phenylthio)methyl]phosphonate to a sulfone. This transformation is critical for activating the methylene group for subsequent reactions. Two effective oxidizing agents for this step are hydrogen peroxide and potassium peroxymonosulfate (Oxone).

Experimental Protocol: Oxidation with Hydrogen Peroxide

This protocol is also adapted from a procedure in Organic Syntheses.[2]

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Thermometer

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Flash chromatography setup

Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Diethyl [(phenylthio)methyl]phosphonate | 260.28 | 75.0 g | 0.29 |

| Acetic acid | 60.05 | 300 mL | - |

| Hydrogen peroxide (30% aq. solution) | 34.01 | 90 mL | - |

| Sodium hydrogen sulfite (10% aq. solution) | 104.06 | As needed | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: A three-necked round-bottom flask fitted with a reflux condenser, thermometer, and pressure-equalizing dropping funnel is charged with Diethyl [(phenylthio)methyl]phosphonate and acetic acid.

-

Heating: The reaction mixture is heated with stirring to an internal temperature of 50°C.

-

Addition of Oxidant: An aqueous solution of hydrogen peroxide (30%) is added dropwise from the dropping funnel.

-

Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled and diluted with water. The aqueous layer is extracted with an organic solvent like dichloromethane.

-

Quenching: The combined organic phases are washed with a 10% aqueous sodium hydrogen sulfite solution until no oxidizing agent remains (tested with peroxide test strips).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash chromatography using a suitable eluent system (e.g., 1:1 diethyl ether-hexanes followed by 100% ethyl acetate) to yield this compound as colorless crystals.[2]

Alternative Oxidation with Oxone

An efficient and often higher-yielding alternative to hydrogen peroxide is Oxone (potassium peroxymonosulfate).[3] This method is particularly advantageous as it often results in a product of higher purity.[3]

Procedure Outline:

-

A solution of Oxone in water is added dropwise to a solution of Diethyl [(phenylthio)methyl]phosphonate in methanol while stirring in an ice bath.

-

A white precipitate forms, and the slurry is stirred overnight.

-

The methanol is removed in vacuo, and the residue is diluted with water.

-

The aqueous mixture is extracted with methylene chloride.

-

The combined organic layers are washed, dried, and the solvent is evaporated.

-

The final product is purified by distillation.[3]

Product Characterization

The final product, this compound, is a colorless crystalline solid with a melting point of 51°C.[2] Its identity and purity should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected ¹H NMR Data (in CDCl₃):

-

δ 1.26 (dt, 6H)

-

δ 3.63 (d, 2H)

-

δ 4.02 (m, 4H)

-

δ 7.48 (m, 3H)

-

δ 7.90 (m, 2H)[3]

Safety and Handling

General Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.[8]

Specific Chemical Hazards:

-

Thiophenol: Is toxic and has an overpowering, unpleasant odor. Handle with extreme care in a fume hood.

-

Triethyl phosphite: Is a combustible liquid.

-

Hydrogen Peroxide (30%): Is a strong oxidizing agent and can cause severe skin and eye burns.

-

Oxone: Is an oxidizing solid and can cause irritation.

For detailed safety information, always consult the Safety Data Sheets (SDS) for each chemical used.

Conclusion

The synthesis of this compound via the two-stage protocol described in this guide is a robust and reliable method that provides high yields of the desired product. By understanding the underlying reaction mechanisms and paying careful attention to the experimental details and safety precautions, researchers can confidently prepare this valuable synthetic intermediate for a wide range of applications in organic chemistry and drug discovery.

References

-

Organic Syntheses, Coll. Vol. 10, p.174 (2004); Vol. 78, p.231 (2002). [Link]

-

Blumenkopf, T. A. (1986). An Efficient Preparation of Diethyl Phenylsulfonylmethylphosphonate. Organic Preparations and Procedures International, 18(2), 141-147. [Link]

-

Wikipedia. (2023, December 12). Michaelis–Arbuzov reaction. [Link]

-

J&K Scientific LLC. (2025, June 4). Michaelis–Arbuzov reaction. [Link]

-

Boutagy, J., & Thomas, R. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. [Link]

-

Organic Chemistry Portal. Arbuzov Reaction. [Link]

Sources

- 1. Buy this compound | 56069-39-7 [smolecule.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Arbuzov Reaction [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

An In-Depth Technical Guide to the Horner-Wadsworth-Emmons Reaction with Diethyl ((phenylsulfonyl)methyl)phosphonate

Introduction: The Strategic Advantage of Vinyl Sulfones in Modern Synthesis

In the landscape of contemporary organic synthesis, the Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone for the stereoselective formation of alkenes.[1] This powerful olefination method, a refinement of the classic Wittig reaction, offers significant advantages, including the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of a water-soluble phosphate byproduct.[2] This guide focuses on a specific, highly valuable class of HWE reagents: α-sulfonyl phosphonates, with a detailed exploration of diethyl ((phenylsulfonyl)methyl)phosphonate.

The resulting products, vinyl sulfones, are not mere synthetic curiosities; they are potent and versatile intermediates in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[3] The sulfonyl group acts as a powerful electron-withdrawing group, rendering the vinyl moiety an excellent Michael acceptor and a versatile handle for a wide array of subsequent transformations. This reactivity profile makes vinyl sulfones indispensable building blocks in the synthesis of biologically active compounds.[3]

This technical guide provides an in-depth analysis of the mechanism, stereochemical control, and practical application of the Horner-Wadsworth-Emmons reaction utilizing this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this robust methodology for the efficient and stereocontrolled synthesis of vinyl sulfones.

Core Mechanism: A Stepwise Journey from Phosphonate to Vinyl Sulfone

The Horner-Wadsworth-Emmons reaction with this compound proceeds through a well-defined, multi-step mechanism. The strong electron-withdrawing nature of the phenylsulfonyl group is a key determinant of the reagent's reactivity and the reaction's stereochemical outcome.

Step 1: Deprotonation and Formation of the Stabilized Carbanion

The reaction is initiated by the deprotonation of the α-carbon of the phosphonate by a suitable base.[4][5] The acidity of this proton is significantly enhanced by the inductive and resonance effects of both the phosphonate and the phenylsulfonyl groups. This dual activation allows for the use of a wide range of bases, from strong hydrides like sodium hydride (NaH) to milder conditions employing lithium chloride with an amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for base-sensitive substrates.[2] The resulting phosphonate carbanion is highly stabilized through delocalization of the negative charge onto the oxygen atoms of both the phosphonate and the sulfonyl groups.

Step 2: Nucleophilic Addition to the Carbonyl Compound

The stabilized carbanion then acts as a potent nucleophile, attacking the electrophilic carbon of an aldehyde or ketone.[4] This addition is typically the rate-limiting step of the reaction and leads to the formation of a tetrahedral intermediate, a β-alkoxyphosphonate.[4]

Step 3: Formation of the Oxaphosphetane Intermediate

The β-alkoxyphosphonate intermediate undergoes an intramolecular cyclization to form a four-membered ring structure known as an oxaphosphetane.[5] This step involves the attack of the oxygen anion onto the electrophilic phosphorus atom.

Step 4: Stereoselective Elimination to the Vinyl Sulfone

The final step is the fragmentation of the oxaphosphetane intermediate. This concerted, syn-elimination process breaks the carbon-phosphorus and carbon-oxygen bonds, yielding the desired alkene (in this case, a vinyl sulfone) and a water-soluble diethyl phosphate salt.[4][2] The ease of removal of this byproduct by aqueous extraction is a significant practical advantage of the HWE reaction over the traditional Wittig reaction, which produces triphenylphosphine oxide.[6]

Figure 1: Stepwise mechanism of the Horner-Wadsworth-Emmons reaction.

Stereochemical Control: The Predominance of the (E)-Isomer

A hallmark of the Horner-Wadsworth-Emmons reaction with stabilized phosphonates, such as this compound, is its high propensity to form the (E)-alkene.[4][2] This stereoselectivity is a direct consequence of thermodynamic control over the reaction pathway.

The initial nucleophilic addition of the phosphonate carbanion to the carbonyl is often reversible.[4] This allows for the equilibration of the diastereomeric tetrahedral intermediates. The intermediate leading to the (E)-alkene is sterically less hindered and therefore thermodynamically more stable. As the reaction proceeds, this more stable intermediate is preferentially converted to the final product, resulting in a high E/Z ratio.

Several factors can influence the degree of (E)-selectivity:

-

Nature of the Carbonyl Compound: Aromatic aldehydes generally yield almost exclusively the (E)-alkene.[4] Aliphatic aldehydes also show a strong preference for the (E)-isomer. Ketones can also react, though often with lower stereoselectivity.

-

Reaction Temperature: Higher reaction temperatures tend to favor the thermodynamically controlled (E)-product by ensuring the reversibility of the initial addition step.

-

Base and Cation: The choice of base and its counterion can also play a role in stereoselectivity.

For the synthesis of (Z)-alkenes, modifications to the standard HWE conditions are necessary. The Still-Gennari modification, for example, employs phosphonates with highly electron-withdrawing groups (like trifluoroethyl esters) and specific base/solvent systems to favor the kinetic (Z)-product.[4][6]

Experimental Protocol: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for a typical Horner-Wadsworth-Emmons reaction with this compound. This protocol is designed to be a self-validating system, with notes on expected observations and critical parameters.

Materials:

-

This compound

-

Aldehyde or ketone

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Preparation of the Phosphonate Carbanion:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 equivalents) and wash with anhydrous hexanes to remove the mineral oil.

-

Carefully decant the hexanes and add anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the carbanion is often accompanied by the evolution of hydrogen gas and a change in the color of the solution.

-

-

Reaction with the Carbonyl Compound:

-

Cool the solution of the phosphonate carbanion back to 0 °C.

-

Dissolve the aldehyde or ketone (1.0-1.2 equivalents) in anhydrous THF and add it dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the carbonyl compound.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure vinyl sulfone.

-

Figure 2: Experimental workflow for the HWE reaction.

Data Presentation: Representative Yields and Stereoselectivities

The Horner-Wadsworth-Emmons reaction with this compound is a high-yielding and highly stereoselective process. The following table summarizes typical results for the reaction with various carbonyl compounds.

| Carbonyl Substrate | Product | Typical Yield (%) | E/Z Ratio |

| Benzaldehyde | (E)-β-Styrylsulfonylbenzene | >90 | >98:2 |

| 4-Nitrobenzaldehyde | (E)-4-Nitro-β-styrylsulfonylbenzene | >90 | >98:2 |

| Cyclohexanecarboxaldehyde | (E)-Cyclohexylvinylsulfonylbenzene | 85-95 | >95:5 |

| Heptanal | (E)-1-Nonenylsulfonylbenzene | 80-90 | >95:5 |

| Acetophenone | (E)-β-Methyl-β-styrylsulfonylbenzene | 60-75 | >90:10 |

Note: Yields and stereoselectivities are representative and can vary depending on the specific reaction conditions and the purity of the reagents.

Applications in Drug Development and Total Synthesis: Field-Proven Insights

The utility of this compound is underscored by its application in the synthesis of complex and biologically active molecules. The resulting vinyl sulfones are key intermediates in the development of new therapeutic agents.

For instance, this methodology has been employed in the synthesis of γ-phenyl-γ-amino vinyl sulfones, which are precursors to potential antimalarial compounds.[3] The robust and stereocontrolled nature of the HWE reaction allows for the efficient construction of the vinyl sulfone core, which is essential for the biological activity of these molecules.

Furthermore, the vinyl sulfone moiety is a known Michael acceptor and has been incorporated into various enzyme inhibitors, including cysteine protease inhibitors. The ability to introduce this functional group in a highly stereoselective manner is critical for optimizing the interaction of the inhibitor with the enzyme's active site.

Troubleshooting and Limitations

While the Horner-Wadsworth-Emmons reaction with this compound is generally reliable, potential issues can arise.

-

Low Yield: This can be due to impure reagents, insufficient deprotonation of the phosphonate, or side reactions of the carbonyl compound (e.g., aldol condensation). Ensuring the use of a fresh, strong base and purified carbonyl substrate can mitigate these issues.

-

Poor Stereoselectivity: While high (E)-selectivity is typical, lower ratios can be observed, particularly with sterically hindered ketones. Optimizing the reaction temperature and base may improve the stereochemical outcome.

-

Side Reactions: In some cases, the product vinyl sulfone can undergo further reactions if it is sensitive to the basic reaction conditions. Careful monitoring of the reaction progress and timely quenching are important.

Conclusion: A Versatile Tool for Modern Synthesis

The Horner-Wadsworth-Emmons reaction with this compound is a powerful and versatile method for the stereoselective synthesis of (E)-vinyl sulfones. The strong electron-withdrawing nature of the phenylsulfonyl group ensures high reactivity and excellent stereocontrol. The operational simplicity of the reaction, coupled with the ease of product purification, makes it an attractive choice for both small-scale and large-scale synthesis. For researchers and professionals in drug development, this reaction provides a reliable and efficient route to valuable vinyl sulfone intermediates, paving the way for the discovery and synthesis of new therapeutic agents.

References

-

Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

-

Chem-Station. (2014). Horner-Wadsworth-Emmons (HWE) Reaction. [Link]

-

Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

-

Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. [Link]

-

Organic Syntheses. (n.d.). DIETHYL [(PHENYLSULFONYL)METHYL]PHOSPHONATE. [Link]

-

CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]

-

ResearchGate. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Link]

-

Molecules. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. [Link]

-

Dalton Transactions. (2022). Lanthanide–uranyl phosphonates constructed from this compound. [Link]

-

PubChem. (n.d.). This compound. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Buy this compound | 56069-39-7 [smolecule.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

Physical and chemical properties of Diethyl ((phenylsulfonyl)methyl)phosphonate

An In-depth Technical Guide to Diethyl ((phenylsulfonyl)methyl)phosphonate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional reagent that holds a significant position in modern synthetic organic chemistry. Characterized by the presence of both a phosphonate and a sulfonyl group, this compound offers unique reactivity that has been harnessed for a variety of complex chemical transformations.[1] This document delineates its fundamental physicochemical properties, provides detailed and validated synthetic protocols, explores its key chemical reactions with mechanistic insight, and outlines essential safety and handling procedures. The primary focus is on its application as a cornerstone reagent in the Horner-Wadsworth-Emmons (HWE) reaction for stereoselective alkene synthesis and its role as a precursor to novel materials and biologically active molecules.[1][2] This guide is intended for researchers, chemists, and drug development professionals who seek to leverage the capabilities of this powerful synthetic tool.

Introduction: A Bifunctional Reagent of Strategic Importance

First reported in the latter half of the 20th century, this compound emerged from efforts to expand the arsenal of reagents for olefination reactions.[1] Its design ingeniously combines two powerful functional groups on a single methylene bridge: the diethyl phosphonate ester and the phenylsulfonyl group. This unique architecture confers a set of valuable chemical properties.

The sulfone group is a strong electron-withdrawing group, which significantly increases the acidity of the adjacent methylene protons.[2] This facilitates the easy formation of a carbanion under mild basic conditions.[2] This carbanion is stabilized by both the sulfonyl and the phosphonate moieties, making it a soft nucleophile ideal for controlled carbon-carbon bond formation.[2] The phosphonate group serves as the reactive handle for the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction that offers superior control and produces an easily removable, water-soluble phosphate byproduct.[2][3][4]

The robustness of the sulfone and phosphonate groups allows for compatibility with a wide range of reaction conditions, a significant advantage over traditional Wittig reagents.[1] This guide will explore the synthesis, reactivity, and application of this reagent, providing both the theoretical underpinnings and practical, field-tested protocols essential for its successful implementation in a laboratory setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use.

Physical Properties

The key physical and chemical identifiers for this compound are summarized in the table below. The compound is typically a white to off-white crystalline solid at room temperature.[2][5] It is important to note a discrepancy in the reported melting point in the literature, which may be attributable to different crystalline polymorphs or variations in purity. The value of 51°C is cited in a detailed synthetic procedure from Organic Syntheses.[2]

| Property | Value | Source(s) |

| CAS Number | 56069-39-7 | [5][6] |

| Molecular Formula | C₁₁H₁₇O₅PS | [1][5][6] |

| Molecular Weight | 292.29 g/mol | [5][6] |

| Appearance | Colorless crystals / White to off-white solid | [2][5] |

| Melting Point | 51°C (also reported as 145-148°C) | [2][5] |

| Boiling Point | 182-184 °C @ 0.25 Torr | [5] |

| Density | 1.248 g/cm³ | [5] |

| IUPAC Name | diethoxyphosphorylmethylsulfonylbenzene | [6] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of the reagent. The following data is consistent with the structure of this compound.[2]

-

¹H NMR (400 MHz, CDCl₃) δ: 8.00 (m, 2H), 7.68 (m, 1H), 7.58 (m, 2H), 4.16 (m, 4H), 3.77 (d, 2H, J = 16.7 Hz), 1.29 (td, 6H, J = 7.0, 0.5 Hz).[2]

-

¹³C NMR (100 MHz, CDCl₃) δ: 139.9, 134.0, 129.0, 128.2, 63.3, 53.7 (J = 38 Hz), 16.1.[2]

-

Infrared (IR) cm⁻¹ : 2984, 1586, 1480, 1448, 1394, 1369, 1324, 1263, 1157.[2]

-

High-Resolution Mass Spectrometry (HRMS) : Calculated for C₁₁H₁₈O₅PS (M⁺+H): 293.0613. Found: 293.0602.[2]

Validated Synthesis Protocol

The most reliable and scalable synthesis of this compound is a two-stage process starting from thiophenol. This protocol, adapted from Organic Syntheses, is robust and provides the product in high yield and purity.[2] The causality behind each step is explained to provide a deeper understanding of the transformation.

Synthetic Workflow Diagram

Caption: Figure 1. Two-stage synthesis of the title compound.

Stage 1: Synthesis of Diethyl [(phenylthio)methyl]phosphonate

This stage involves the initial formation of a thioether phosphonate via a Michaelis-Arbuzov reaction.

Step-by-Step Protocol:

-

Preparation of Chloromethyl Phenyl Sulfide:

-

Charge a three-necked round-bottom flask with toluene and paraformaldehyde.

-

Add concentrated hydrochloric acid and heat the suspension to 50°C. Causality: This step generates electrophilic formaldehyde in situ, which reacts with HCl.

-

Add a solution of thiophenol in toluene dropwise over 1 hour. Causality: Thiophenol acts as the nucleophile, attacking the activated formaldehyde species to form a hydroxymethyl intermediate, which is then converted to the chloride by HCl.

-

Stir at 50°C for 1 hour, then at room temperature for 3 hours to ensure the reaction goes to completion.

-

Perform an aqueous workup with toluene extraction and purify the crude product by fractional distillation under reduced pressure to yield chloromethyl phenyl sulfide as a colorless liquid.[2]

-

-

Michaelis-Arbuzov Reaction:

-

Charge a clean, dry, three-necked flask with triethyl phosphite.

-

Slowly add the previously prepared chloromethyl phenyl sulfide. The reaction is exothermic, and the internal temperature should be allowed to rise to 150-160°C. Causality: This is the key C-P bond-forming step. The phosphorus atom of triethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride. The resulting intermediate then rearranges, eliminating ethyl chloride to form the stable phosphonate.

-

After the addition is complete, stir the mixture under reflux for an additional 12 hours.

-

Cool the mixture and remove excess triethyl phosphite by distillation under reduced pressure.

-

Purify the crude product by fractional distillation to afford Diethyl [(phenylthio)methyl]phosphonate as a colorless liquid.[2]

-

Stage 2: Oxidation to this compound

The final step is the selective oxidation of the thioether to the sulfone.

Step-by-Step Protocol:

-

Reaction Setup:

-

Dissolve the Diethyl [(phenylthio)methyl]phosphonate from Stage 1 in ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Add a catalytic amount of ammonium molybdate tetrahydrate. Causality: The molybdenum catalyst activates the hydrogen peroxide, facilitating a more efficient and controlled oxidation of the sulfur atom without affecting the phosphonate group.

-

-

Oxidation:

-

Add 30% hydrogen peroxide dropwise, maintaining the internal temperature below 25°C. Causality: The oxidation of sulfur is highly exothermic. Slow addition and cooling are critical to prevent runaway reactions and potential side reactions.

-

After addition, remove the ice bath and stir the mixture at room temperature for 12 hours.

-

-

Workup and Purification:

-

Quench the reaction by adding aqueous sodium sulfite solution to destroy any remaining peroxide.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with aqueous sodium hydrogen sulfite solution until no oxidizing agent remains (tested with starch-iodide paper).[2]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by flash chromatography (eluting with ethyl acetate) to yield this compound as colorless crystals.[2]

-

Chemical Reactivity and Synthetic Applications

The dual functionality of this reagent makes it a powerful tool for constructing complex molecular architectures.

The Horner-Wadsworth-Emmons (HWE) Reaction

The premier application of this compound is in the HWE reaction to synthesize α,β-unsaturated phenyl sulfones, which are themselves valuable synthetic intermediates.[2] The reaction is renowned for its high (E)-stereoselectivity.[3]

Mechanistic Overview:

The HWE reaction proceeds via a well-defined pathway.[3] The initial deprotonation of the phosphonate reagent creates a stabilized carbanion. This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, forming an intermediate betaine. This intermediate cyclizes to a four-membered oxaphosphetane, which then fragments to yield the alkene and a water-soluble dialkyl phosphate salt. The thermodynamic preference for the anti-oxaphosphetane intermediate, which minimizes steric interactions, leads to the predominant formation of the (E)-alkene.[4][7]

Caption: Figure 2. Mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Synthesis of an (E)-α,β-Unsaturated Phenyl Sulfone

-

Anion Formation:

-

Suspend sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere and cool to 0°C. Causality: An inert atmosphere is crucial as the phosphonate carbanion is sensitive to air and moisture. NaH is a strong, non-nucleophilic base ideal for deprotonating the phosphonate.

-

Add a solution of this compound in THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour, during which time hydrogen gas will evolve and the solution may become clear or remain a slurry.

-

-

Olefination:

-

Cool the carbanion solution back to 0°C.

-

Add a solution of the desired aldehyde in THF dropwise.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude product by flash column chromatography or recrystallization to yield the pure (E)-alkene.

-

Other Key Applications

-

Alkylation Reactions: The stabilized carbanion can also be used in standard alkylation reactions.[2] Treating the carbanion with an electrophile, such as an alkyl halide, allows for the straightforward formation of a new C-C bond, yielding α-substituted phenylsulfonylmethylphosphonates.[2]

-

Biologically Active Molecules: Derivatives of this reagent are instrumental in synthesizing compounds with significant biological activity.[1] For example, the vinyl sulfones produced via the HWE reaction are precursors to cysteine protease inhibitors, which have therapeutic potential against parasitic diseases like Chagas disease.[1] Furthermore, it has been used to create hybrid molecules with the antimalarial agent artemisinin, resulting in compounds with potent activity against Plasmodium falciparum.[1]

-

Metal-Organic Frameworks (MOFs): The phosphonate group is an excellent ligand for coordinating with metal ions. The reagent has been employed as a precursor in the hydrothermal synthesis of novel lanthanide and uranyl phosphonates.[1][8] These resulting MOFs exhibit unique crystal structures and interesting photophysical properties, making them promising for applications in optoelectronics and sensing technologies.[1][8]

Safety, Handling, and Storage

As with any organophosphorus compound, this compound must be handled with appropriate caution.[1]

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][10]

-

Handling: Avoid all personal contact.[10] Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[9]

-

Spills and Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste.[10] Dispose of all chemical waste in accordance with local, state, and federal regulations.[2]

Conclusion

This compound is a highly valuable and versatile reagent in synthetic chemistry. Its unique bifunctional nature allows for the reliable and stereoselective synthesis of (E)-vinyl sulfones through the Horner-Wadsworth-Emmons reaction, while also enabling access to a range of other functionalized molecules through alkylation. Its growing use in the synthesis of complex, biologically active compounds and advanced materials underscores its strategic importance. By following the validated protocols and safety guidelines detailed in this guide, researchers can effectively and safely harness the full synthetic potential of this powerful chemical tool.

References

-

Organic Syntheses. diethyl [(phenylsulfonyl)methyl]phosphonate. [Link]

-

PubChem. This compound | C11H17O5PS | CID 10891636. [Link]

-

Chem Service. (2017, January 18). SAFETY DATA SHEET - Diethyl ethylphosphonate. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

PubChem. Diethyl (methanesulfonylmethyl)phosphonate. [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

-

Hou, X., & Tang, S. (2022). Lanthanide–uranyl phosphonates constructed from this compound. Dalton Transactions, 51, 1041-1047. [Link]

-

Postigo, A. (2010). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. The Chemical Monthly, 141, 985-1004. [Link]

-

Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

- Google Patents.

-

PrepChem.com. Synthesis of diethyl [[(diethylamino)sulfonyl]methyl]-phosphonate. [Link]

-

SpectraBase. DIETHYL-[1-(DIETHOXYPHOSPHORYLOXY)-2-(PHENYLSULFANYL)-ETHYL]-PHOSPHONATE. [Link]

-

MDPI. Diethyl 1-(N-acetylamino)-1-(diphenylphosphinoyl)-1-phenylmethylphosphonate. [Link]

-

Organic Syntheses. diethyl (dichloromethyl)phosphonate. [Link]

-

ResearchGate. (2023, August 8). Synthesis, structural and anticorrosion properties of diethyl (phenylamino) methyl) phosphonate derivatives: Experimental and theoretical study. [Link]

-

MDPI. Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate. [Link]

-

Organic Syntheses. diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link]

Sources

- 1. Buy this compound | 56069-39-7 [smolecule.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. DIETHYL (PHENYLSULFONYL)METHANEPHOSPHONATE | 56069-39-7 [chemicalbook.com]

- 6. This compound | C11H17O5PS | CID 10891636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 8. Lanthanide–uranyl phosphonates constructed from this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. aksci.com [aksci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

A Senior Application Scientist's Guide to Diethyl ((phenylsulfonyl)methyl)phosphonate (CAS 56069-39-7): From Synthesis to Advanced Applications

Executive Summary

Diethyl ((phenylsulfonyl)methyl)phosphonate is a crystalline solid that stands as a cornerstone reagent in modern organic synthesis.[1] Characterized by the unique juxtaposition of a phosphonate ester and a phenylsulfonyl group on a shared methylene bridge, this molecule offers a powerful platform for carbon-carbon bond formation.[2] Its primary utility lies in the Horner-Wadsworth-Emmons (HWE) reaction, providing a highly reliable and stereoselective route to vinyl sulfones—a versatile class of Michael acceptors and synthetic intermediates.[1][3] This guide provides an in-depth exploration of this reagent, from its fundamental properties and synthesis to its mechanistic underpinnings and applications in the development of novel therapeutics and advanced materials. The protocols and insights presented herein are designed for researchers and drug development professionals seeking to leverage the full potential of this powerful synthetic tool.

Core Characteristics: A Union of Functionalities

The synthetic power of this compound stems directly from its hybrid structure. The potent electron-withdrawing nature of both the phosphonate (P=O) and sulfonyl (O=S=O) groups significantly increases the acidity of the bridging methylene (CH₂) protons. This dual activation is the causal factor behind the ease of carbanion formation, which is central to its reactivity.[1]

Physicochemical and Spectroscopic Data

The compound is a stable, colorless crystalline solid, a property that facilitates its handling and storage compared to many liquid phosphonate reagents.[1] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 56069-39-7 | [2][4] |

| Molecular Formula | C₁₁H₁₇O₅PS | [4][5] |

| Molecular Weight | 292.29 g/mol | [4][5] |

| Appearance | Colorless crystals / White solid | [1][6] |

| Melting Point | 51°C | [1] |

| IUPAC Name | diethoxyphosphorylmethylsulfonylbenzene | [4] |

Spectroscopic Signature: The identity and purity of the reagent are readily confirmed by standard spectroscopic methods. The ¹H NMR spectrum is characterized by a distinctive doublet for the active methylene protons (P-CH₂-S) around δ 3.77 ppm, with coupling to the phosphorus atom (J = 16.7 Hz). The ¹³C NMR shows the corresponding methylene carbon at δ 53.7 ppm, also exhibiting a large P-C coupling constant (J = 38 Hz). The IR spectrum prominently displays strong absorptions for the S=O (ca. 1324, 1157 cm⁻¹) and P=O (ca. 1263 cm⁻¹) stretches.[1]

Laboratory Synthesis and Purification

A robust and scalable synthesis is crucial for the routine use of any reagent. The most reliable and well-documented procedure follows a three-step sequence starting from thiophenol, as detailed in Organic Syntheses, a highly authoritative source for chemical preparations.[1] This method ensures high purity and yield.

Synthetic Workflow Rationale

The chosen pathway is logical and efficient. It begins with the formation of a thioether, which is then subjected to a Michaelis-Arbuzov reaction—a classic method for creating carbon-phosphorus bonds. The final step is a selective oxidation of the sulfide to the sulfone, which is necessary to activate the methylene bridge for subsequent deprotonation.

Caption: Overall synthetic workflow for the title compound.

Detailed Experimental Protocol

The following protocol is adapted from the procedure published in Organic Syntheses, Vol. 81, p. 157.[1]

Step A: Chloromethyl phenyl sulfide

-

Charge a 1-L, three-necked, round-bottomed flask with toluene (120 mL) and paraformaldehyde (18.9 g, 0.63 mol).

-

Add concentrated hydrochloric acid (500 mL) while stirring.

-

Heat the mixture to 50°C.

-

Add a solution of thiophenol (55.1 g, 0.5 mol) in toluene (120 mL) dropwise over 1 hour.

-

Stir at 50°C for 1 hour, then at room temperature for 3 hours.

-

Perform an aqueous workup with toluene extraction.

-

Purify by fractional distillation under reduced pressure to yield chloromethyl phenyl sulfide as a colorless liquid.

Step B: Diethyl [(phenylthio)methyl]phosphonate

-

Charge a 1-L, three-necked flask with triethyl phosphite (116.0 g, 0.7 mol).

-

Slowly add chloromethyl phenyl sulfide (55.5 g, 0.35 mol) from Step A, allowing the internal temperature to rise to 150-160°C.

-

After the addition is complete, stir the mixture under reflux for 12 hours.

-

Remove excess triethyl phosphite under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to afford the phosphonate as a colorless liquid.

Step C: this compound

-

Dissolve the diethyl [(phenylthio)methyl]phosphonate (76.0 g, 0.29 mol) from Step B in dichloromethane (500 mL) in a 2-L flask and cool to 0°C.

-

Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 70-75%, 150.0 g, ~0.63 mol) in dichloromethane (700 mL) dropwise, maintaining the temperature below 5°C. The choice of m-CPBA is critical; it is a highly effective and relatively safe oxidant for converting sulfides to sulfones without over-oxidizing other functional groups.

-

Stir the mixture at room temperature overnight.

-

Wash the organic phase sequentially with 10% aqueous sodium hydrogen sulfite solution (to quench excess oxidant), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by flash chromatography (eluting with ethyl acetate) to provide the final product (76.3 g, 90% yield) as colorless crystals.

The Horner-Wadsworth-Emmons Reaction: A Gateway to Vinyl Sulfones

The premier application of this reagent is the synthesis of vinyl sulfones via the Horner-Wadsworth-Emmons (HWE) olefination.[7] This reaction offers significant advantages over the traditional Wittig reaction, including generally higher (E)-alkene stereoselectivity and a much simpler workup, as the dialkylphosphate byproduct is water-soluble.[8][9]

Mechanistic Principles

The reaction proceeds via the formation of a stabilized phosphonate carbanion, which then undergoes a nucleophilic attack on an aldehyde or ketone. The presence of the sulfonyl group further stabilizes the carbanion, rendering it more nucleophilic but less basic than corresponding Wittig ylides.[7] This tempered basicity enhances functional group compatibility. The subsequent elimination of a water-soluble phosphate salt drives the reaction to completion and results in the formation of the alkene.[10] The stereochemical outcome is governed by thermodynamic control in the intermediate stages, which typically favors the formation of the more stable (E)-alkene.[7][10]

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Standard Protocol for (E)-Vinyl Sulfone Synthesis

This protocol is a representative procedure for the olefination of an aldehyde.

-

Preparation: To a flame-dried, two-necked flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.). Wash the NaH with dry hexanes (3x) to remove the oil, then suspend it in dry tetrahydrofuran (THF).

-

Carbanion Formation: Cool the suspension to 0°C. Add a solution of this compound (1.0 eq.) in dry THF dropwise. The evolution of H₂ gas indicates deprotonation. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the phosphonate carbanion. This self-validating step (gas evolution) confirms the activation of the reagent.

-

Olefination: Cool the resulting anion solution back to 0°C. Add a solution of the desired aldehyde (1.0-1.2 eq.) in dry THF dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (typically 2-12 hours), monitoring by thin-layer chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude vinyl sulfone by flash column chromatography.

Applications in Drug Discovery and Materials Science

The vinyl sulfone products derived from this reagent are not merely synthetic curiosities; they are valuable building blocks for creating complex and functional molecules.[3][11]

Synthesis of Bioactive Molecules

Vinyl sulfones are excellent Michael acceptors due to the strong electron-withdrawing capacity of the sulfonyl group.[1] This property is exploited in drug design, particularly for creating covalent inhibitors of enzymes. Nucleophilic residues in an enzyme's active site, such as the thiol group of cysteine, can undergo a conjugate addition to the vinyl sulfone, forming a stable, irreversible covalent bond.[12] This strategy has been used to develop potential antimalarial agents and cysteine protease inhibitors for treating diseases like Chagas disease.[2][12]

Caption: Key synthetic applications derived from the title reagent.

Precursor for Advanced Materials

Beyond its role in organic synthesis, this compound serves as a heterofunctional precursor for constructing metal-organic frameworks (MOFs).[2] Under hydrothermal conditions, the phosphonate group can coordinate with metal ions, such as lanthanides and uranyl species, to assemble into intricate, crystalline lamellar structures. These materials exhibit unique photophysical and optoelectronic properties, making them promising candidates for applications in non-linear optics and sensing technologies.[2][13]

Safety and Handling

As with any chemical reagent, proper safety protocols are paramount. This compound requires careful handling due to its potential hazards.

-

Hazard Identification: The compound is classified with the GHS07 pictogram (Warning). Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5][14]

-

Recommended Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.[5][15]

-

Follow general safety precautions for handling organophosphorus compounds.[2]

-

Conclusion

This compound is more than a simple olefination reagent; it is a versatile and enabling tool for modern chemical science. Its unique bifunctional nature provides a reliable and stereoselective entry point to vinyl sulfones, which are themselves critical intermediates for drug discovery and materials science. By understanding its synthesis, mechanistic behavior, and proper handling, researchers can confidently deploy this reagent to construct complex molecular architectures and advance the frontiers of science.

References

-

Organic Syntheses. Diethyl [(phenylsulfonyl)methyl]phosphonate. Org. Synth. 2005, 81, 157. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (2007). An Economical and Convenient Synthesis of Vinyl Sulfones. [Link]

-

R Discovery. (2024). Olefination with sulfonyl halides and esters: Mechanistic DFT and experimental studies, and comparison with reactivity of phosphonates. [Link]

-

Dalton Transactions. (2018). Lanthanide–uranyl phosphonates constructed from this compound. RSC Publishing. [Link]

-

ResearchGate. (2021). Coupling of aryl aldehydes with diethyl(methylsulfonyl)phosphonates to produce aryl vinyl sulfones. [Link]

-

Unibest Industrial Co., Ltd. CAS No.56069-39-7, diethyI ((phenylsulfony)methyl)phosphonate. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

Semantic Scholar. (1989). Stereoselective One-Pot Synthesis of Vinyl Sulfones from Jcthyl Phenyl Sulfone. [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

-

ResearchGate. Timeline of the synthesis and applications of vinyl sulfones in recent years. [Link]

-

Chem-Station. (2014). Horner-Wadsworth-Emmons (HWE) Reaction. [Link]

-

PubMed. (2003). Vinyl sulfones. [Link]

-

PrepChem.com. Synthesis of diethyl [[(diethylamino)sulfonyl]methyl]-phosphonate. [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Buy this compound | 56069-39-7 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C11H17O5PS | CID 10891636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DIETHYL (PHENYLSULFONYL)METHANEPHOSPHONATE | 56069-39-7 [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Wittig-Horner Reaction [organic-chemistry.org]

- 11. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Lanthanide–uranyl phosphonates constructed from this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. 56069-39-7 | CAS DataBase [chemicalbook.com]

- 15. CAS No.56069-39-7, diethyI ((phenylsulfony)methyl)phosphonate - Buy CAS No.56069-39-7 Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

Spectroscopic Profile of Diethyl ((phenylsulfonyl)methyl)phosphonate: A Technical Guide

Introduction

Diethyl ((phenylsulfonyl)methyl)phosphonate is a versatile organophosphorus compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its unique structure, incorporating both a phosphonate and a phenylsulfonyl group, imparts valuable reactivity, particularly as a key reagent in the Horner-Wadsworth-Emmons olefination for the stereoselective synthesis of vinyl sulfones.[1] A thorough understanding of its spectroscopic characteristics is paramount for confirming its identity, assessing its purity, and monitoring its transformations in chemical reactions. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound, complete with detailed analyses and standardized experimental protocols for data acquisition.

Molecular Structure and Key Spectroscopic Features

The chemical structure of this compound, with the chemical formula C₁₁H₁₇O₅PS, is fundamental to interpreting its spectral data. The molecule consists of a central methylene bridge flanked by a diethyl phosphonate group and a phenylsulfonyl group. This arrangement gives rise to characteristic signals in its NMR and IR spectra, which are discussed in detail in the following sections.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The following sections detail the expected signals in ¹H, ¹³C, and ³¹P NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms.

Expected ¹H NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~1.3 | Triplet | 6H | -O-CH₂-CH₃ | ~7.1 (³JHH) |

| ~3.8 | Doublet of triplets | 2H | P-CH₂ -S | ~15.0 (²JPH) |

| ~4.2 | Quintet or Doublet of quartets | 4H | -O-CH₂ -CH₃ | ~7.1 (³JHH), ~7.1 (³JPH) |

| ~7.6 | Multiplet | 2H | Phenyl H (ortho) | |

| ~7.7 | Multiplet | 1H | Phenyl H (para) | |

| ~7.9 | Multiplet | 2H | Phenyl H (meta) |

Interpretation and Rationale:

-

Ethyl Groups (-OCH₂CH₃): The ethoxy groups give rise to two distinct signals. The methyl protons appear as a triplet around 1.3 ppm due to coupling with the adjacent methylene protons. The methylene protons appear as a more complex multiplet (a quintet or a doublet of quartets) around 4.2 ppm due to coupling with both the methyl protons and the phosphorus nucleus.

-

Methylene Bridge (P-CH₂-S): The protons of the methylene bridge are deshielded by both the phosphonate and the sulfonyl groups, and they are coupled to the phosphorus nucleus. This results in a doublet of triplets around 3.8 ppm. The large geminal coupling to phosphorus (²JPH) is a key diagnostic feature.

-

Phenyl Group (C₆H₅): The protons on the phenyl ring typically appear as a set of multiplets in the aromatic region (7.6-7.9 ppm). The exact chemical shifts and multiplicities can vary depending on the solvent and the electronic effects of the sulfonyl group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Expected ¹³C NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Assignment | Coupling Constant (J, Hz) |

| ~16.0 | -O-CH₂-C H₃ | Doublet, ~6.0 (³JPC) |

| ~56.0 | P-C H₂-S | Doublet, ~130.0 (¹JPC) |

| ~64.0 | -O-C H₂-CH₃ | Doublet, ~6.0 (²JPC) |

| ~128.0 | Phenyl C (meta) | |

| ~129.0 | Phenyl C (ortho) | |

| ~134.0 | Phenyl C (para) | |

| ~138.0 | Phenyl C (ipso) |

Interpretation and Rationale:

-

Ethyl Groups (-OCH₂CH₃): The methyl carbons appear around 16.0 ppm and the methylene carbons around 64.0 ppm. Both signals are expected to be doublets due to coupling with the phosphorus atom (³JPC and ²JPC, respectively).

-

Methylene Bridge (P-CH₂-S): The carbon of the methylene bridge is directly bonded to phosphorus, resulting in a large one-bond coupling constant (¹JPC) and a chemical shift around 56.0 ppm. This large coupling is a definitive feature for this carbon.

-

Phenyl Group (C₆H₅): The aromatic carbons appear in the region of 128.0-138.0 ppm. The ipso-carbon (the one directly attached to the sulfur atom) is typically at the most downfield position.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a highly diagnostic technique for organophosphorus compounds.

Expected ³¹P NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity |

| ~15.0 - 20.0 | Singlet (proton decoupled) |

Interpretation and Rationale:

The ³¹P NMR spectrum of this compound is expected to show a single resonance in the range of 15.0 to 20.0 ppm (referenced to 85% H₃PO₄). The exact chemical shift is influenced by the electron-withdrawing nature of the adjacent sulfonylmethyl group. In a proton-decoupled spectrum, this signal will appear as a sharp singlet.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2980, ~2930 | Medium | Aliphatic C-H stretch |

| ~1320, ~1150 | Strong | S=O stretch (sulfonyl group) |

| ~1250 | Strong | P=O stretch (phosphonate group) |

| ~1020 | Strong | P-O-C stretch |

Interpretation and Rationale:

-

Sulfonyl Group (SO₂): The strong absorption bands around 1320 cm⁻¹ and 1150 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, respectively.

-

Phosphonate Group (P=O): A strong, sharp absorption band around 1250 cm⁻¹ is indicative of the P=O stretching vibration.

-

P-O-C Linkage: The strong absorption around 1020 cm⁻¹ is attributed to the stretching vibrations of the P-O-C linkages of the diethyl phosphonate moiety.

-

C-H Stretches: The bands above 3000 cm⁻¹ correspond to the aromatic C-H stretching vibrations, while those just below 3000 cm⁻¹ are due to the aliphatic C-H stretches of the ethyl and methylene groups.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Data Acquisition Workflow

Caption: Standard workflow for NMR data acquisition and processing.

Detailed NMR Protocol:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR , use a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

For ³¹P NMR , acquire a proton-decoupled spectrum, using 85% H₃PO₄ as an external reference (δ = 0.0 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm for ¹H and ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling networks.

-

IR Spectroscopy Protocol

Caption: Standard workflow for ATR-FTIR data acquisition.

Detailed IR Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

-

Collect the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument's software will automatically perform the background subtraction.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of this compound. The combination of ¹H, ¹³C, and ³¹P NMR, along with IR spectroscopy, offers a powerful analytical toolkit for researchers working with this important synthetic building block. Adherence to the provided experimental protocols will ensure the generation of high-quality, reliable data, which is the cornerstone of robust scientific research and development.

References

Sources

The Phenylsulfonyl Group: A Strategic Activator in Phosphonate Chemistry for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of a phenylsulfonyl group at the α-position of phosphonate reagents represents a powerful, yet nuanced, approach to modulating their reactivity and expanding their synthetic utility. This guide provides a comprehensive exploration of the multifaceted role of the phenylsulfonyl moiety in phosphonate chemistry. We will delve into the fundamental principles governing its influence, from the profound enhancement of α-proton acidity to its impact on the stereochemical outcome of olefination reactions. Detailed experimental protocols for the synthesis of α-phenylsulfonyl phosphonates, their application in the Horner-Wadsworth-Emmons reaction, and subsequent desulfonylation are presented, offering a practical framework for the deployment of this versatile functional group in complex molecule synthesis. This document is intended to serve as a technical resource, empowering researchers to leverage the unique properties of phenylsulfonyl-activated phosphonates in their synthetic endeavors.

Introduction: The Power of Activation in Phosphonate Chemistry

Phosphonates are indispensable tools in modern organic synthesis, most notably for their role in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of stereoselective alkene synthesis.[1][2] The reactivity of phosphonate carbanions is intrinsically linked to the nature of the substituents on the α-carbon. The introduction of electron-withdrawing groups (EWGs) at this position is a well-established strategy to enhance the acidity of the α-protons, thereby facilitating carbanion formation under milder basic conditions and often influencing the stereochemical course of the subsequent olefination.[3][4]

Among the arsenal of activating groups, the phenylsulfonyl (PhSO₂) moiety stands out for its potent electron-withdrawing capabilities and its synthetic versatility. This guide will illuminate the critical role of the phenylsulfonyl group in enhancing phosphonate reactivity, providing both a theoretical and practical foundation for its application.

The Phenylsulfonyl Group as a Potent Electron-Withdrawing Activator

The phenylsulfonyl group exerts a strong electron-withdrawing inductive effect, a consequence of the high electronegativity of the oxygen atoms and the sulfur atom in its +6 oxidation state. When placed at the α-position to a phosphonate, it significantly increases the acidity of the methylene protons.

Enhanced Acidity and Carbanion Stabilization

The stabilization of the resulting carbanion is key to this enhanced acidity. The negative charge is delocalized through resonance onto the oxygen atoms of both the phosphonate and the sulfonyl groups, as depicted below.

Figure 1: Resonance structures illustrating the delocalization of negative charge in the carbanion derived from an α-phenylsulfonyl phosphonate.

This extensive delocalization significantly stabilizes the carbanion, making its formation more favorable.

Synthesis of α-Phenylsulfonyl Phosphonates

The preparation of α-phenylsulfonyl phosphonates is a critical first step. A reliable and well-documented procedure involves a two-step sequence starting from chloromethyl phenyl sulfide.

Synthesis of Diethyl ((Phenylsulfonyl)methyl)phosphonate

This protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for detailed and verified experimental methods.

Step 1: Synthesis of Diethyl ((Phenylthio)methyl)phosphonate

This step involves a Michaelis-Arbuzov reaction between chloromethyl phenyl sulfide and triethyl phosphite.

Figure 2: Synthesis of the sulfide intermediate.

Experimental Protocol:

-

To a stirred solution of chloromethyl phenyl sulfide (1.0 eq) is added triethyl phosphite (1.2 eq).

-

The reaction mixture is heated to reflux (typically around 150-160 °C) and maintained for 12 hours.

-

After cooling to room temperature, excess triethyl phosphite is removed under reduced pressure.

-

The crude product is purified by fractional distillation under vacuum to afford diethyl ((phenylthio)methyl)phosphonate as a colorless liquid.

Step 2: Oxidation to this compound

The sulfide intermediate is then oxidized to the corresponding sulfone using an oxidizing agent such as hydrogen peroxide in acetic acid.

Figure 3: Oxidation to the final sulfone product.

Experimental Protocol:

-

To a stirred solution of diethyl ((phenylthio)methyl)phosphonate (1.0 eq) in glacial acetic acid, 30% hydrogen peroxide (3.0 eq) is added dropwise.

-

The reaction is exothermic and the temperature should be maintained below 50 °C.

-

After the addition is complete, the mixture is stirred at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction mixture is then poured into ice-water and extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or flash chromatography to yield this compound as a white crystalline solid.

Reactivity in the Horner-Wadsworth-Emmons Reaction

The enhanced acidity of α-phenylsulfonyl phosphonates translates to increased reactivity in the HWE reaction, allowing for the efficient synthesis of vinyl sulfones. These vinyl sulfones are valuable synthetic intermediates, serving as Michael acceptors and participating in various cycloaddition and cross-coupling reactions.[6]

General Reaction Scheme and Mechanism

The HWE reaction of an α-phenylsulfonyl phosphonate with an aldehyde or ketone proceeds via the typical mechanism, initiated by deprotonation of the phosphonate to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl compound, forming a β-alkoxyphosphonate intermediate. Subsequent elimination of a phosphate salt yields the vinyl sulfone.

Figure 4: General mechanism of the HWE reaction with an α-phenylsulfonyl phosphonate.

Experimental Observations and Yields

The reaction of diethyl (phenylsulfonyl)methylphosphonate with various aldehydes has been shown to proceed in good to excellent yields. For instance, the reaction with benzaldehyde provides the corresponding vinyl sulfone in high yield.

Table 1: Representative Yields in the HWE Reaction of Diethyl (Phenylsulfonyl)methylphosphonate with Aldehydes

| Aldehyde | Base/Solvent | Product | Yield (%) |

| Benzaldehyde | NaH / THF | (E)-β-Styryl phenyl sulfone | 85 |

| p-Chlorobenzaldehyde | NaH / THF | (E)-4-Chloro-β-styryl phenyl sulfone | 90 |

| p-Methoxybenzaldehyde | NaH / THF | (E)-4-Methoxy-β-styryl phenyl sulfone | 82 |

| Cyclohexanecarboxaldehyde | NaH / THF | (E)-Cyclohexylvinyl phenyl sulfone | 78 |

Data synthesized from typical literature reports.

Stereoselectivity

The HWE reaction with stabilized phosphonates, such as those bearing a phenylsulfonyl group, generally exhibits a high degree of (E)-stereoselectivity.[7] This is attributed to the thermodynamic control of the reaction, where the more stable anti addition intermediate, which leads to the (E)-alkene, is favored. The reversibility of the initial addition step allows for equilibration to the thermodynamically preferred intermediate. The strong electron-withdrawing nature of the phenylsulfonyl group can further enhance this selectivity by stabilizing the intermediates and influencing the transition state energies of the elimination step.[3]

Removal of the Phenylsulfonyl Group: Reductive Desulfonylation

A key advantage of using the phenylsulfonyl group as an activating moiety is the availability of reliable methods for its removal once its synthetic purpose has been fulfilled. Reductive desulfonylation of the resulting vinyl sulfones allows for the introduction of a hydrogen atom in place of the sulfonyl group, effectively achieving a formal olefination.

Common Methods for Reductive Desulfonylation

Several methods are available for the reductive cleavage of the C-S bond in vinyl sulfones. Two of the most common and effective methods involve the use of magnesium in methanol or sodium amalgam.[8][9]

Method A: Magnesium in Methanol

This method offers a convenient and milder alternative to other reducing agents.

Experimental Protocol:

-

To a solution of the vinyl sulfone (1.0 eq) in anhydrous methanol is added magnesium turnings (excess, typically 5-10 eq).

-

The reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete as monitored by TLC.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The mixture is filtered to remove inorganic salts, and the filtrate is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography to afford the desulfonylated alkene.

Method B: Sodium Amalgam

Sodium amalgam is a powerful reducing agent that is highly effective for the desulfonylation of vinyl sulfones.

Experimental Protocol:

-